6-(3-ニトロフェニル)ニコチン酸

概要

説明

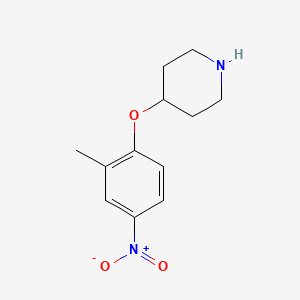

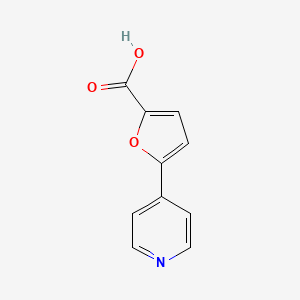

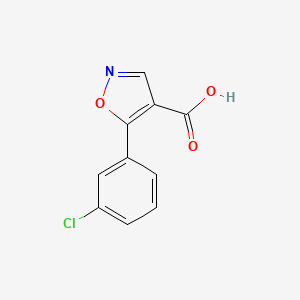

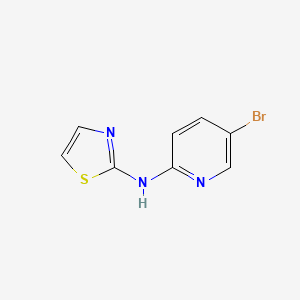

6-(3-Nitrophenyl)nicotinic acid is a chemical compound with the molecular formula C12H8N2O4 . It is a derivative of nicotinic acid, also known as niacin or vitamin B3 .

Synthesis Analysis

The synthesis of 6-substituted nicotinic acid analogs, including 6-(3-Nitrophenyl)nicotinic acid, has been studied using size-exclusion chromatography . The presence of a hydrophobic group, containing a hydrogen bond acceptor, at position 6 of the pyridine improves activity .Molecular Structure Analysis

The molecular structure of 6-(3-Nitrophenyl)nicotinic acid involves a pyridine ring substituted with a nitrophenyl group at the 6-position . The carboxylic acid of the ligand is essential for binding via coordinate bond formation with Zn +2 ion in the enzyme active site .科学的研究の応用

心臓血管系の健康への応用

ニコチン酸誘導体は、6-(3-ニトロフェニル)ニコチン酸などの化合物を含み、心臓血管系の健康における潜在的な利点について研究されてきました。 メタ分析によると、ニコチン酸は心臓血管イベントやアテローム性動脈硬化症にプラスの影響を与える可能性があることが示唆されています .

抗炎症作用と鎮痛作用

ニコチン酸のいくつかの誘導体は、抗炎症作用と鎮痛作用を示してきました。 これは、6-(3-ニトロフェニル)ニコチン酸などの化合物を、抗炎症剤や鎮痛剤として使用するために合成できることを示唆しています .

炭酸脱水酵素IIIの阻害

6-置換ニコチン酸アナログは、様々な生理学的プロセスに関与する酵素である炭酸脱水酵素IIIを阻害することが判明しました。 この阻害は、炭酸脱水酵素IIIが関与する状態における治療上の応用が考えられます .

4. アシルヒドラゾンおよびオキサジアゾール誘導体の合成 ニコチン酸誘導体は、アシルヒドラゾンの合成の出発化合物として役立ち、その後オキサジアゾール誘導体に変換されます。 これらの化合物は、様々な生物学的活性と潜在的な医薬品としての応用を有しています .

作用機序

Target of Action

The primary target of 6-(3-Nitrophenyl)nicotinic acid is the Carbonic Anhydrase III (CAIII) enzyme . CAIII is an emerging pharmacological target for the management of dyslipidemia and cancer progression . It is highly expressed in adipose tissue and involved in lipogenesis .

Mode of Action

6-(3-Nitrophenyl)nicotinic acid interacts with its target, CAIII, by binding to it . The carboxylic acid of the ligand is essential for binding via coordinate bond formation with the Zn+2 ion in the enzyme active site . The presence of a hydrophobic group, containing a hydrogen bond acceptor, at position 6 of the pyridine improves activity .

Biochemical Pathways

The compound affects the biochemical pathways involving the nicotinamide coenzymes . These coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Pharmacokinetics

For instance, Niaspan®, an extended-release formulation of nicotinic acid, has been analyzed in chronic kidney disease and dialysis patients . The study suggested that no dose adjustment of Niaspan® is necessary in patients with renal impairment .

Result of Action

The inhibition of CAIII by 6-(3-Nitrophenyl)nicotinic acid can lead to potential therapeutic outcomes in the management of dyslipidemia and cancer progression . Overexpression of CAIII increases the resistance to anti-cancer medication such as paclitaxel . Moreover, inhibition of CAIII can lead to H2O2-induced apoptosis .

Action Environment

The action, efficacy, and stability of 6-(3-Nitrophenyl)nicotinic acid can be influenced by various environmental factors. For instance, the synthesis and consumption of the pyridine nucleotide NAD are increased in cancer cells, contributing to cell proliferation and neoplastic transformation

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-(3-nitrophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(16)9-4-5-11(13-7-9)8-2-1-3-10(6-8)14(17)18/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSABSMZRFLSDMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60603152 | |

| Record name | 6-(3-Nitrophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887976-00-3 | |

| Record name | 6-(3-Nitrophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60603152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629132.png)

![7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1629153.png)